molecular formula C11H15N3 B13849169 [6-phenyl-piperidin-(2Z)-ylidene]-hydrazine

[6-phenyl-piperidin-(2Z)-ylidene]-hydrazine

Cat. No.: B13849169
M. Wt: 189.26 g/mol
InChI Key: UUGFMBZODSSSNC-UHFFFAOYSA-N
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Description

(2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine: is a heterocyclic compound that contains both a tetrahydropyridine ring and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine typically involves the reaction of a suitable tetrahydropyridine derivative with hydrazine. One common method is the nucleophilic addition of hydrazine to a 2-phenyl-2,3,4,5-tetrahydropyridine precursor under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods: Industrial production of (2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: (2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The hydrazine moiety can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, (2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its ability to interact with biological targets and its potential as a therapeutic agent.

Medicine: In medicinal chemistry, (2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine is being investigated for its potential use in drug development. Its hydrazine moiety is of particular interest due to its ability to form stable complexes with metal ions, which can be useful in designing metal-based drugs.

Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes that are crucial for its biological activity.

Comparison with Similar Compounds

    2-phenyl-2,3,4,5-tetrahydropyridine: This compound lacks the hydrazine moiety but shares the tetrahydropyridine ring structure.

    Phenylhydrazine: This compound contains the hydrazine moiety but lacks the tetrahydropyridine ring.

Uniqueness: (2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine is unique due to the combination of the tetrahydropyridine ring and the hydrazine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

(2-phenyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine

InChI

InChI=1S/C11H15N3/c12-14-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)

InChI Key

UUGFMBZODSSSNC-UHFFFAOYSA-N

Canonical SMILES

C1CC(N=C(C1)NN)C2=CC=CC=C2

Origin of Product

United States

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